molecular formula C5H4ClF3N2O2S B1651881 1-(2,2,2-Trifluoroethyl)pyrazole-3-sulfonyl chloride CAS No. 1354706-47-0

1-(2,2,2-Trifluoroethyl)pyrazole-3-sulfonyl chloride

Cat. No. B1651881
CAS RN: 1354706-47-0
M. Wt: 248.61
InChI Key: LHEWERHADPJETO-UHFFFAOYSA-N
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Description

“1-(2,2,2-Trifluoroethyl)pyrazole-3-sulfonyl chloride” is a heterocyclic organic compound with the molecular formula C5H4ClF3N2O2S . It has a molecular weight of 248.61 .


Molecular Structure Analysis

The molecular structure of “1-(2,2,2-Trifluoroethyl)pyrazole-3-sulfonyl chloride” is represented by the InChI code: 1S/C5H4ClF3N2O2S/c6-14(12,13)4-1-2-11(10-4)3-5(7,8)9/h1-2H,3H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,2,2-Trifluoroethyl)pyrazole-3-sulfonyl chloride” include its molecular formula (C5H4ClF3N2O2S), molecular weight (248.61), and InChI code (1S/C5H4ClF3N2O2S/c6-14(12,13)4-1-2-11(10-4)3-5(7,8)9/h1-2H,3H2) .

Safety And Hazards

The compound is classified as dangerous with the GHS05 symbol. The hazard statement is H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P363, P304+P340, P310, P321, P305+P351+P338, P405, and P501 .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2O2S/c6-14(12,13)4-1-2-11(10-4)3-5(7,8)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEWERHADPJETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1S(=O)(=O)Cl)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901192453
Record name 1H-Pyrazole-3-sulfonyl chloride, 1-(2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroethyl)pyrazole-3-sulfonyl chloride

CAS RN

1354706-47-0
Record name 1H-Pyrazole-3-sulfonyl chloride, 1-(2,2,2-trifluoroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354706-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-sulfonyl chloride, 1-(2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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